molecular formula C13H11Cl2N3O B5376472 1-(2,3-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea

1-(2,3-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B5376472
M. Wt: 296.15 g/mol
InChI Key: QGOWVVZFSIXSGH-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl and methylpyridinyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 2,3-dichloroaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,3-Dichloroaniline+4-Methyl-2-pyridinecarboxylic acid chlorideThis compound\text{2,3-Dichloroaniline} + \text{4-Methyl-2-pyridinecarboxylic acid chloride} \rightarrow \text{this compound} 2,3-Dichloroaniline+4-Methyl-2-pyridinecarboxylic acid chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea
  • 1-(2,3-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea
  • 1-(2,3-Dichlorophenyl)-3-(4-ethylpyridin-2-yl)urea

Comparison: 1-(2,3-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the specific positioning of the dichlorophenyl and methylpyridinyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-5-6-16-11(7-8)18-13(19)17-10-4-2-3-9(14)12(10)15/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOWVVZFSIXSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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